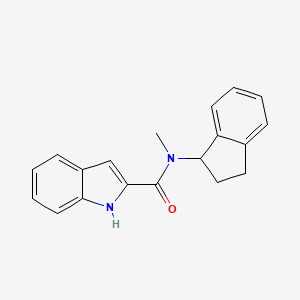
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When activated, PPARδ increases the uptake and utilization of fatty acids, leading to increased energy production and improved endurance. It also stimulates the production of enzymes involved in mitochondrial biogenesis and oxidative metabolism, which enhances the capacity of muscle cells to produce energy.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 has been shown to have a range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced mitochondrial function. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in the proportion of slow-twitch muscle fibers, which are more resistant to fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 in lab experiments is its ability to enhance endurance and performance, which can be useful in studies involving exercise physiology and metabolism. However, one limitation is that it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Another area of research is its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to investigate the long-term effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 on health and performance, as well as its safety and efficacy in humans.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 is a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 by GlaxoSmithKline (GSK) using a combination of organic chemistry techniques, including palladium-catalyzed coupling reactions and reductive amination. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 involves the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate, followed by the reaction of the resulting intermediate with 2-(4-(2-(2-methyl-4-(trifluoromethyl)phenyl)-5-methyl-1H-imidazol-4-yl)phenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been investigated for its cardiovascular benefits, such as reducing inflammation, improving lipid metabolism, and preventing atherosclerosis. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(18-11-10-13-6-2-4-8-15(13)18)19(22)17-12-14-7-3-5-9-16(14)20-17/h2-9,12,18,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYJRUSMZWOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

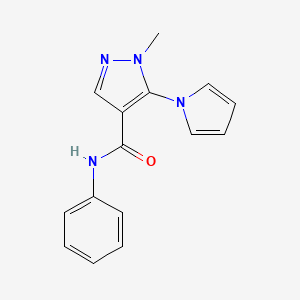
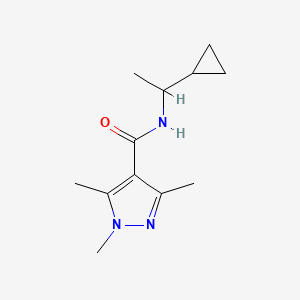
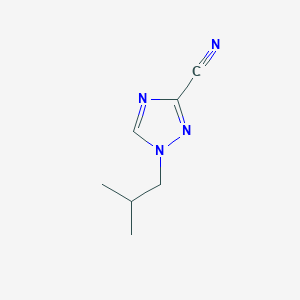
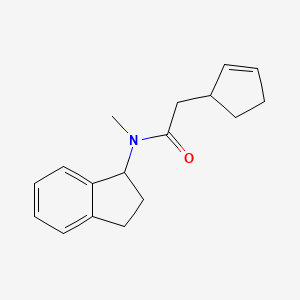
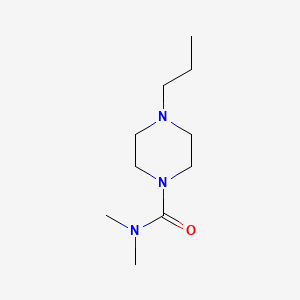
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
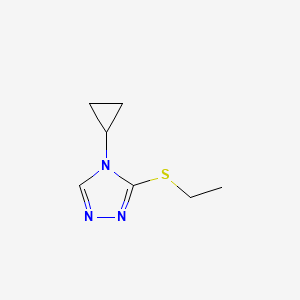
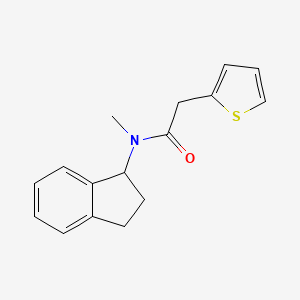
![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

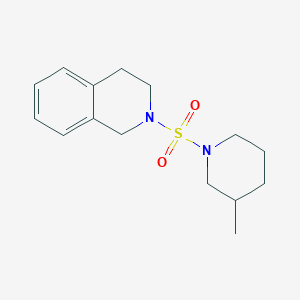
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)